![molecular formula C19H20N4O5 B2775816 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide CAS No. 1797956-33-2](/img/structure/B2775816.png)
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide
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Description
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O5 and its molecular weight is 384.392. The purity is usually 95%.
The exact mass of the compound 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research efforts have been dedicated to synthesizing novel compounds with potential anti-inflammatory, analgesic, antimicrobial, and anticancer properties. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, indicating their potential as COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the synthesis of 2-phenylthiazole-4-carboxamide derivatives revealed their potential as anticancer agents against various human cancer cell lines (Aliabadi et al., 2010).
Antimicrobial and Antioxidant Studies
The synthesis and antimicrobial evaluation of 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents have been studied, with some compounds displaying good to moderate antimicrobial activity (Sahin et al., 2012). Additionally, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized and shown to possess moderate to significant radical scavenging activity, highlighting their antioxidant potential (Ahmad et al., 2012).
Molecular Docking and Drug-likeness Prediction
In silico approaches have been applied to predict the drug-likeness and in vitro microbial investigation of dihydropyrrolone conjugates, demonstrating the compounds' good to moderate activity against bacterial strains and excellent drug-likeness properties (Pandya et al., 2019). This highlights the importance of computational methods in accelerating the discovery and development of new therapeutic agents.
properties
IUPAC Name |
2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-(2-methoxy-5-methylphenyl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-10-5-6-16(26-4)14(7-10)20-18(25)15-9-27-19(21-15)22-17(24)8-13-11(2)23-28-12(13)3/h5-7,9H,8H2,1-4H3,(H,20,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAUTZDBZUAWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=COC(=N2)NC(=O)CC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide |
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